molecular formula C22H24O2 B2603313 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one CAS No. 392289-40-6

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one

Cat. No. B2603313
CAS RN: 392289-40-6
M. Wt: 320.432
InChI Key: AWOPOQBQEGLCQH-UHFFFAOYSA-N
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Description

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one, also known as EPhK, is a synthetic compound that has been studied for its potential applications in scientific research. EPhK belongs to the class of compounds known as ketones and has been synthesized using various methods.

Scientific Research Applications

Material Science: Polymer Synthesis

In material science, the compound could be utilized in the synthesis of novel polymers. Its rigid backbone structure can impart strength and stability when incorporated into polymer chains. This can lead to the development of materials with enhanced mechanical properties suitable for industrial applications .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound could serve as a standard or reference material in chromatographic analysis due to its unique chemical signature. It can help in the calibration of equipment and ensure the accuracy of analytical results when measuring similar compounds .

Biochemistry: Metabolic Studies

The compound might be used in biochemistry for metabolic studies. Its structural features could make it a candidate for tracing metabolic pathways or as a substrate in enzymatic reactions, providing insights into cellular processes and metabolism .

Pharmacology: Drug Metabolite Analysis

In pharmacology, the compound could be important in the study of drug metabolites. Due to its structural complexity, it may mimic certain drug metabolites, allowing researchers to study their pharmacokinetics and pharmacodynamics in the body .

properties

IUPAC Name

2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c1-2-16-11-13-18(14-12-16)22(24)15-20(17-7-4-3-5-8-17)19-9-6-10-21(19)23/h3-5,7-8,11-14,19-20H,2,6,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOPOQBQEGLCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(C2CCCC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one

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